molecular formula C15H15N3 B2549137 (E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile CAS No. 866019-99-0

(E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile

Cat. No. B2549137
CAS RN: 866019-99-0
M. Wt: 237.306
InChI Key: YQWIBMUHHRKKOI-OWBHPGMISA-N
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Description

The compound (E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is a push-pull molecule that exhibits a zwitterionic nature due to the presence of strong electron-donating and electron-withdrawing groups. This structure is characterized by a conjugated system where the dimethylamino group acts as an electron donor and the nitrile group as an electron acceptor. The presence of a pyrrol-1-ylphenyl group suggests potential for heterocyclic system interactions.

Synthesis Analysis

The synthesis of related compounds involves the preparation of multifunctional synthons that can lead to the formation of various heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are prepared from corresponding precursors and can be used to synthesize polysubstituted pyrroles, pyrimidines, and other heterocycles . Similarly, the synthesis of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate involves a condensation reaction under reflux conditions, indicating that the compound may also be synthesized through similar condensation reactions .

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied using experimental methods such as crystal structure analysis and theoretical methods like DFT calculations. These studies have shown that such compounds can exist in a stable E-isomer zwitterionic form in the solid state and when dissolved in organic solvents . This suggests that (E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile may also exhibit similar structural characteristics.

Chemical Reactions Analysis

Compounds with similar structures have shown varied reactivity. For example, enaminonitriles can react with different reagents to yield a variety of heterocyclic compounds, such as pyrazoles and pyrimidines . This indicates that (E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile could potentially participate in a range of chemical reactions, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds typically exhibit low reactivity due to their zwitterionic nature and have distinct spectroscopic characteristics such as NMR, IR, and UV/VIS spectra, which can be used to confirm their structure . The physical properties such as solubility, melting point, and stability may also be influenced by the zwitterionic form and the presence of the conjugated system.

Scientific Research Applications

Broadband Nonlinear Optical Material

A study conducted by Wu et al. (2017) on asymmetric pyrene derivatives, closely related to the compound , revealed their utility as broadband nonlinear optical materials. The research showed that these compounds exhibit positive third-order nonlinear refractive indexes across a wide spectral range with high linear transmission, indicating their potential as superior broadband nonlinear refractive materials.

Heterocyclic Synthesis

Al-Shiekh et al. (2004) discussed the use of compounds similar to "(E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile" in the synthesis of new azolotriazine, pyrazolo[3,4-d]pyridazine, and other heterocyclic compounds. The research highlighted its versatility in synthesizing a variety of heterocyclic structures, suggesting its importance in the field of medicinal chemistry and drug design.

Eco-friendly Synthesis

Muthusaravanan et al. (2014) explored an eco-friendly synthesis approach involving "(E)-3-(dimethylamino)-1-arylprop-2-en-1-ones" Muthusaravanan et al. (2014). This method yields highly functionalized dihydroindeno[1,2-b]pyrroles, highlighting the compound's role in promoting green chemistry practices through solvent-free reactions and providing a simple work-up procedure.

Zwitterionic Nature and Donor-π-Acceptor Push-Pull Molecules

Jasiński et al. (2016) conducted a study that provided experimental and theoretical evidence for the zwitterionic nature of a closely related compound (Jasiński et al., 2016). The research revealed insights into its low reactivity compared to other derivatives, emphasizing the compound's unique electronic structure and potential applications in designing novel materials with specific electronic properties.

Fluorescent Probes for Carbon Dioxide Detection

Wang et al. (2015) synthesized fluorescent probes based on pyrrole cores, including tertiary amine moieties similar to the compound of interest, for the detection of low levels of carbon dioxide (Wang et al., 2015). These probes exhibited significant fluorescence changes upon exposure to CO2, suggesting their usefulness in real-time, selective, and quantitative detection of CO2 in various applications.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes studying its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWIBMUHHRKKOI-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile

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